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Compound of Interest

Compound Name: 3,5-Dibromo-2-methoxypyridine

Cat. No.: B079366

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromo-2-methoxypyridine,
a key building block in modern organic synthesis. Its unique structural features make it a
valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This
document details its physicochemical properties, experimental protocols for its synthesis and
subsequent reactions, and its application in the synthesis of bioactive molecules, including
potential kinase inhibitors for cancer therapy.

Core Physicochemical Properties

3,5-Dibromo-2-methoxypyridine is a halogenated pyridine derivative with the molecular
formula CeHsBr2NO. Its molecular weight is approximately 266.92 g/mol .[1] A summary of its
key quantitative data is presented in the table below.
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Property Value Reference

Molecular Weight 266.92 g/mol [1]

Molecular Formula CeHsBraNO [1]

CAS Number 13472-60-1

Appearance White to orange to green 1]
powder/crystal

Melting Point 46 - 51 °C

Boiling Point 120 °C at 0.5 mmHg

Purity >98.0% (GC) [1]

Synthesis and a Key Transformation: The Suzuki-
Miyaura Coupling Reaction

The strategic placement of two bromine atoms on the pyridine ring, activated by the methoxy
group, makes 3,5-Dibromo-2-methoxypyridine an excellent substrate for cross-coupling
reactions. The Suzuki-Miyaura reaction, in particular, is a powerful and widely used method for
the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl
structures.[2]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of 3,5-Dibromo-2-
methoxypyridine and a general procedure for its subsequent use in a Suzuki-Miyaura
coupling reaction.

Synthesis of 3,5-Dibromo-2-methoxypyridine
This protocol describes the synthesis of the title compound from 5-bromo-2-methoxypyridine.

o Materials: 5-bromo-2-methoxypyridine, Bromine, Sodium acetate, Acetic acid, Diethyl ether,
Water, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
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e Procedure:

o In a suitable reaction vessel, dissolve 5-bromo-2-methoxypyridine and sodium acetate in
acetic acid.

o Slowly add bromine to the solution.

o Heat the reaction mixture at 80°C for 4 hours, then continue stirring at room temperature
for 12 hours.

o Upon completion, dilute the mixture with diethyl ether.

o Wash the organic layer sequentially with water, saturated sodium bicarbonate solution,
and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
o Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 3,5-
Dibromo-2-methoxypyridine with an arylboronic acid.

o Materials: 3,5-Dibromo-2-methoxypyridine, Arylboronic acid, Palladium catalyst (e.g.,
Pd(PPhs)4), Base (e.g., K2COs), Degassed solvent (e.g., 1,4-Dioxane/Water mixture), Ethyl
acetate, Water, Brine, Anhydrous magnesium sulfate.

e Procedure:

o In a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 3,5-
Dibromo-2-methoxypyridine, the arylboronic acid, the palladium catalyst, and the base.

o Add the degassed solvent mixture via syringe.

o Heat the reaction mixture to the desired temperature (typically 80-110 °C).
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o Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

o Once the reaction is complete, cool the mixture to room temperature.

o Dilute the mixture with water and extract with ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate,

filter, and concentrate under reduced pressure.

o Purify the crude product by column chromatography.

Analytical Characterization

The identity and purity of 3,5-Dibromo-2-methoxypyridine and its reaction products are

typically confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical Technique

Purpose

Key Parameters

1H NMR Spectroscopy

Structural elucidation and
confirmation of proton

environments.

Chemical shifts (d), coupling
constants (J), and integration

values.

13C NMR Spectroscopy

Determination of the carbon

skeleton.

Chemical shifts (6) of carbon

atoms.

Gas Chromatography-Mass
Spectrometry (GC-MS)

Purity assessment and
identification of volatile

components.

Retention time and mass-to-
charge ratio (m/z) of the
molecular ion and fragment

ions.

High-Performance Liquid
Chromatography (HPLC)

Purity determination and
quantification of non-volatile

compounds.

Retention time and peak area.

Application in Drug Discovery: Targeting PIM-1

Kinase in Cancer
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The versatility of 3,5-Dibromo-2-methoxypyridine as a synthetic intermediate allows for the
creation of diverse molecular scaffolds with potential biological activity. One promising area of
application is in the development of kinase inhibitors for cancer therapy. Pyridine-based
compounds have shown potential as inhibitors of various protein kinases, which are key
regulators of cellular processes often dysregulated in cancer.

PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression,
proliferation, and survival. Its overexpression is associated with various cancers, making it an
attractive target for anti-cancer drug development.[3] Inhibition of PIM-1 can lead to cell cycle
arrest and apoptosis in cancer cells.

Below is a conceptual signaling pathway illustrating the role of PIM-1 kinase and the potential
point of intervention for a drug molecule synthesized using 3,5-Dibromo-2-methoxypyridine
as a starting material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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